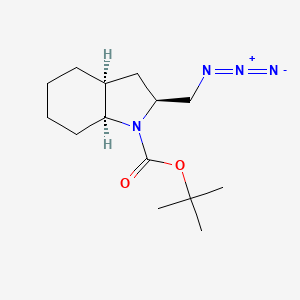

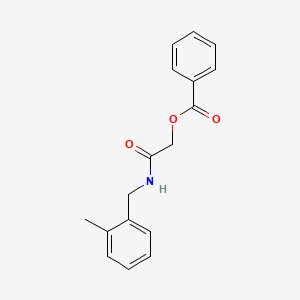

![molecular formula C17H13F2NO2S B2779159 2,6-difluoro-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]benzamide CAS No. 2097919-17-8](/img/structure/B2779159.png)

2,6-difluoro-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2,6-difluoro-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]benzamide, also known as DFTB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicinal chemistry. DFTB belongs to the class of benzamides and is known for its unique chemical structure and properties.

Applications De Recherche Scientifique

Synthesis and Chemical Reactions

Synthesis of Heterocyclic Compounds : Research has explored the synthesis of various heterocyclic compounds, including those involving furan and thiophene derivatives. These reactions often involve the use of tin(IV) chloride and triethylamine, leading to compounds with potential applications in pharmaceuticals and materials science (Maruoka, Yamagata, & Yamazaki, 2001).

Reactivity in Diels-Alder Reactions : Studies have shown that difluorinated alkenoate reacts with furan and substituted furans in the presence of a tin(IV) catalyst, demonstrating the unique reactivity and potential for synthesis of complex organic molecules (Griffith et al., 2006).

Catalyzed Tandem Reactions : Furan-2-yl(phenyl)methanol derivatives have been used in aza-Piancatelli rearrangement/Michael reaction to synthesize benzo[b][1,4]thiazine and oxazine derivatives, highlighting the versatility of these compounds in organic synthesis (Reddy et al., 2012).

Material Science Applications

Development of Fluorescent Probes : Modifications in molecular structure, such as incorporating furan heterocycles, have been studied to regulate excited-state intramolecular proton and charge transfer. This research is significant for the development of new fluorescent probes and organic radiation scintillators (Han et al., 2018).

Dye-Sensitized Solar Cells : Phenothiazine derivatives with furan as a conjugated linker have been synthesized and used in dye-sensitized solar cells. The incorporation of furan significantly improved solar energy-to-electricity conversion efficiency, underscoring the potential of furan derivatives in renewable energy technologies (Kim et al., 2011).

Electrochromic Conducting Polymers : Research on bis(2-(3,4-ethylenedioxy)thiophene)-based monomers has highlighted the potential of these compounds in the development of electrochromic conducting polymers. These polymers exhibit low redox switching potentials and are stable in the conducting state, showing promise for various electronic applications (Sotzing, Reynolds, & Steel, 1996).

Mécanisme D'action

Target of Action

It’s worth noting that many bioactive aromatic compounds, including those with indole nuclei, have been found to bind with high affinity to multiple receptors .

Mode of Action

Indole derivatives, which share some structural similarities with this compound, are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest a broad range of potential interactions with cellular targets.

Biochemical Pathways

Indole derivatives are known to influence a wide range of biological activities, suggesting that they may interact with numerous biochemical pathways .

Result of Action

The broad range of biological activities associated with indole derivatives suggests that this compound could potentially have diverse effects at the molecular and cellular levels .

Propriétés

IUPAC Name |

2,6-difluoro-N-[2-(furan-2-yl)-2-thiophen-3-ylethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13F2NO2S/c18-13-3-1-4-14(19)16(13)17(21)20-9-12(11-6-8-23-10-11)15-5-2-7-22-15/h1-8,10,12H,9H2,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMPLVBISZBBDQC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)C(=O)NCC(C2=CSC=C2)C3=CC=CO3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13F2NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-difluoro-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 2-{[2-nitrodibenzo[b,f][1,4]oxazepin-10(11H)-yl]sulfonyl}benzenecarboxylate](/img/structure/B2779076.png)

![9-benzyl-3-(2-ethoxyethyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2779081.png)

![2-Methyl-6-[4-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidine-1-carbonyl]pyridazin-3-one](/img/structure/B2779083.png)

![Ethyl 4-[2-hydroxy-3-(2-isopropyl-5-methylphenoxy)propyl]-1-piperazinecarboxylate hydrochloride](/img/structure/B2779084.png)

![(E)-2-cyano-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[4-(N-methylanilino)-3-nitrophenyl]prop-2-enamide](/img/structure/B2779089.png)

![ethyl 3-carbamoyl-2-(4-(pyrrolidin-1-ylsulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2779092.png)

![2-[3-(2-Methylbenzimidazol-1-yl)azetidin-1-yl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B2779095.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-2-(4-(ethylthio)phenyl)-N-(pyridin-4-ylmethyl)acetamide](/img/structure/B2779096.png)